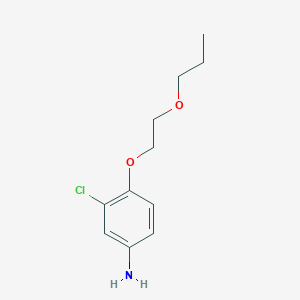
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline (4-EPTFA) is an aniline derivative with a range of potential applications in a variety of scientific fields. It is a clear, colorless, and volatile liquid with a boiling point of 95 °C and a melting point of -41 °C. 4-EPTFA is a useful intermediate in organic synthesis, and is used as a reagent in a variety of organic reactions. It has also been used as a starting material in the synthesis of heterocyclic compounds and pharmaceuticals. Additionally, it has been investigated in terms of its potential as a novel drug candidate.
Applications De Recherche Scientifique
Phase Behavior and Applications of Ionic Liquids
Research on ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, indicates their potential in dissolving various solutes, including polar and non-polar aromatic compounds. This suggests the utility of such ionic liquids in creating homogeneous mixtures for separating or extracting target molecules from aqueous solutions, potentially applicable to compounds like "4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline" (Visak et al., 2014).
Environmental Impact of Aniline Derivatives
A study on the genotoxic activities of aniline and its metabolites highlights the environmental and health implications of aniline derivatives, which are structurally related to "4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline". Understanding the toxicity and environmental fate of these compounds is crucial for assessing their potential impacts (Bomhard & Herbold, 2005).
Sorption and Environmental Fate of Organic Compounds
The sorption behaviors of organic compounds, including phenoxy herbicides, to soil and other environmental media provide insights into the environmental persistence and mobility of chemical compounds. Such knowledge is essential for evaluating the environmental fate of "4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline" and similar substances (Werner et al., 2012).
Chemical Fixation of CO2 with Aniline Derivatives
The synthesis of benzene-fused azole compounds from anilines and CO2 demonstrates the potential of aniline derivatives in carbon capture and utilization technologies. This application is particularly relevant for addressing climate change by converting CO2 into valuable chemicals (Vessally et al., 2017).
Propriétés
IUPAC Name |
4-(2-ethylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-14(10)20-11-7-8-13(19)12(9-11)15(16,17)18/h3-9H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDUVUUHRTCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)

![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)

